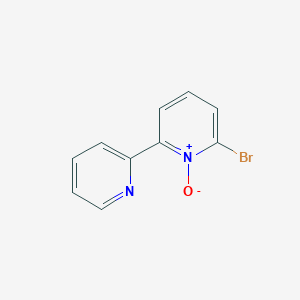
6-Bromo-2,2'-bipyridine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,2’-bipyridine N-oxide: is a chemical compound with the molecular formula C10H7BrN2O It is a derivative of bipyridine, where one of the nitrogen atoms is oxidized to an N-oxide and a bromine atom is attached to the 6th position of the bipyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2’-bipyridine N-oxide typically involves the bromination of 2,2’-bipyridine followed by oxidation. One common method is:
Bromination: 2,2’-bipyridine is reacted with bromine in the presence of a suitable solvent such as chloroform or acetic acid to introduce the bromine atom at the 6th position.
Oxidation: The brominated bipyridine is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods: While specific industrial production methods for 6-Bromo-2,2’-bipyridine N-oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2,2’-bipyridine N-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The N-oxide group can be reduced back to the parent bipyridine, and the compound can also participate in oxidation reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products:
Substituted Bipyridines: Products with various functional groups replacing the bromine atom.
Reduced Bipyridine: The parent 2,2’-bipyridine after reduction of the N-oxide group.
Coupled Products: Complex molecules formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-2,2’-bipyridine N-oxide is used as a ligand in coordination chemistry. It forms complexes with various metals, which are studied for their catalytic properties and electronic characteristics.
Biology and Medicine: Research into the biological activity of bipyridine derivatives includes their potential as antimicrobial agents and their interactions with biological macromolecules.
Industry: In the industrial sector, this compound is used in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,2’-bipyridine N-oxide largely depends on its role as a ligand in metal complexes. The N-oxide group can coordinate with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including oxidation and reduction reactions. The bromine atom can also participate in further functionalization, allowing the compound to be tailored for specific applications.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: The parent compound without the bromine and N-oxide modifications.
6,6’-Dibromo-2,2’-bipyridine: A derivative with two bromine atoms.
2,2’-Bipyridine-6-carboxylic acid: A derivative with a carboxyl group at the 6th position.
Uniqueness: 6-Bromo-2,2’-bipyridine N-oxide is unique due to the presence of both the bromine atom and the N-oxide group. This combination allows for versatile chemical reactivity and the ability to form stable metal complexes with distinct electronic properties. These features make it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
205052-95-5 |
|---|---|
Molekularformel |
C10H7BrN2O |
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
2-bromo-1-oxido-6-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H7BrN2O/c11-10-6-3-5-9(13(10)14)8-4-1-2-7-12-8/h1-7H |
InChI-Schlüssel |
KPZMLEGUCOXPOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=[N+](C(=CC=C2)Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)

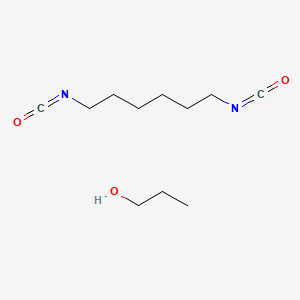
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
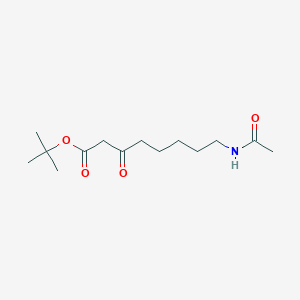
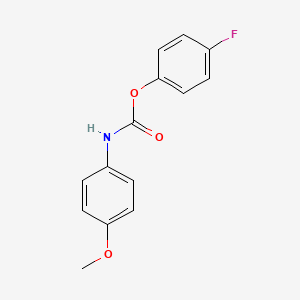
![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
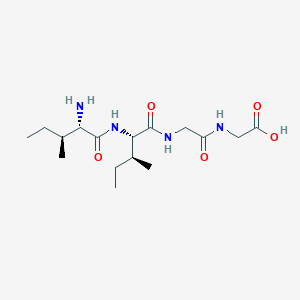
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
